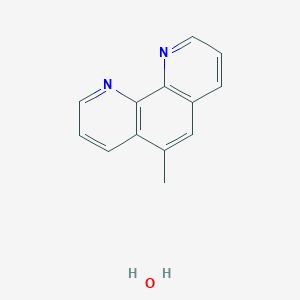
5-Methyl-1,10-phenanthroline hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,10-phenanthroline hydrate is a heterocyclic organic compound with the molecular formula C₁₃H₁₀N₂·H₂O. It is a derivative of 1,10-phenanthroline, where a methyl group is substituted at the 5th position. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,10-phenanthroline typically involves the Skraup reaction, where glycerol reacts with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The resulting product is then methylated at the 5th position using methyl iodide .
Industrial Production Methods: Industrial production of 5-Methyl-1,10-phenanthroline hydrate follows similar synthetic routes but on a larger scale. The compound is purified through recrystallization from water and dried in a desiccator to obtain the hydrate form .
Types of Reactions:
Oxidation: 5-Methyl-1,10-phenanthroline can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: It can be reduced to form different reduced species, often used in redox chemistry.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine, alkylating agents like methyl iodide.
Major Products Formed:
Oxidation Products: Various oxidized phenanthroline derivatives.
Reduction Products: Reduced phenanthroline species.
Substitution Products: Halogenated or alkylated phenanthroline derivatives.
Applications De Recherche Scientifique
5-Methyl-1,10-phenanthroline hydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methyl-1,10-phenanthroline hydrate primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can participate in various chemical reactions, influencing the reactivity and properties of the metal ions .
Molecular Targets and Pathways:
Metal Ions: Iron, copper, and other transition metals.
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline: The parent compound without the methyl group.
5,6-Dimethyl-1,10-phenanthroline: A derivative with two methyl groups.
5-Chloro-1,10-phenanthroline: A derivative with a chlorine atom at the 5th position.
Comparison: 5-Methyl-1,10-phenanthroline hydrate is unique due to the presence of the methyl group at the 5th position, which can influence its electronic properties and reactivity compared to other derivatives. This makes it particularly useful in forming specific metal complexes and in applications where slight modifications in ligand structure can lead to significant changes in properties .
Propriétés
Numéro CAS |
855360-81-5 |
|---|---|
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
5-methyl-1,10-phenanthroline;hydrate |
InChI |
InChI=1S/C13H10N2.H2O/c1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13;/h2-8H,1H3;1H2 |
Clé InChI |
KEEIWUCDQWFEHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



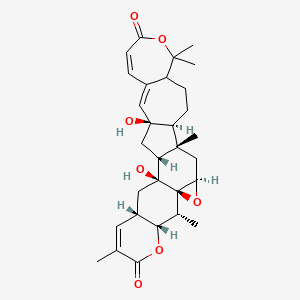

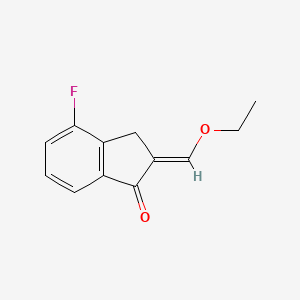
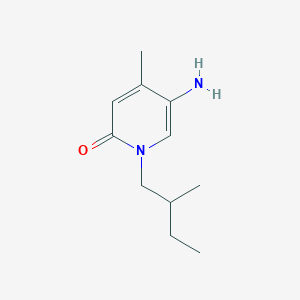
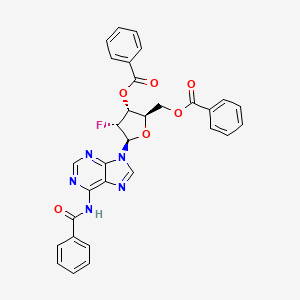
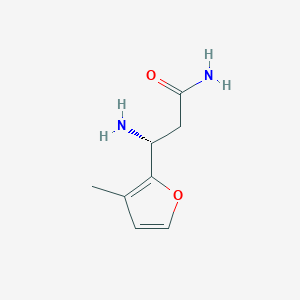
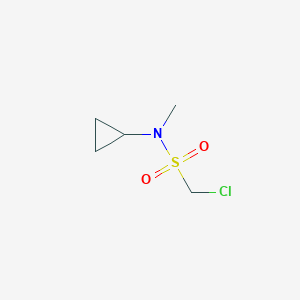
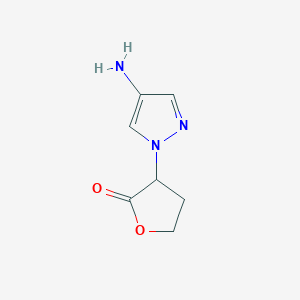

![6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B15240941.png)


![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)
